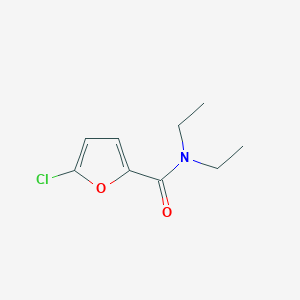
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMAP is a synthetic compound that belongs to the class of pyrrolidin-2-ones and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide are diverse and depend on the specific biological system being studied. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to have good stability and solubility in various solvents, making it easy to use in different experimental settings. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is its relatively low potency compared to other compounds with similar biological activities. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One direction is to investigate the potential of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a therapeutic agent for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease. Another direction is to further elucidate the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide and identify the specific enzymes and signaling pathways that are targeted by the compound. Additionally, future research could focus on developing more potent analogs of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide that exhibit improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction of 4-chloro-2-methylaniline with ethyl 2-oxo-1-pyrrolidineacetate in the presence of a base. The resulting product is then hydrolyzed to obtain N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been reported in several scientific journals, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Several studies have investigated the potential of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a therapeutic agent for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease. The compound has also been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-7-10(14)4-5-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHITJDCYRSVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)





![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)


